C.I. Direct Yellow 27 chemical structure and properties
C.I. Direct Yellow 27 chemical structure and properties
An In-Depth Technical Guide to C.I. Direct Yellow 27
Introduction and Overview
C.I. Direct Yellow 27, also known by trade names such as Direct Fast Yellow 5GL and Direct Fast Brilliant Yellow 5G, is a synthetic organic dye belonging to the single azo class of colorants.[1][2][3] Historically, it has been utilized for its ability to dye cellulosic fibers like cotton, viscose, and paper directly, without the need for a mordant.[1][4] It produces a characteristic bright, greenish-yellow hue.[1][5] Despite its effectiveness as a dye, C.I. Direct Yellow 27 is now recognized as a banned substance in many regions due to significant health and safety concerns. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and the toxicological data underpinning its regulatory status.
Chemical Identity and Structure
C.I. Direct Yellow 27 is a complex aromatic compound characterized by a benzothiazole core linked via an azo group to an acetoacetanilide derivative. The presence of multiple sulfonic acid groups imparts water solubility, a key characteristic of direct dyes.
Table 1: Chemical Identifiers for C.I. Direct Yellow 27
| Identifier | Value | Reference |
|---|---|---|
| C.I. Name | C.I. Direct Yellow 27 | [3] |
| C.I. Number | 13950 | [1][2] |
| CAS Number | 10190-68-8 | [2][3][6] |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1][2][3] |
| Molecular Weight | 662.63 g/mol | [1][2][3] |
| IUPAC Name | disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | [7] |
| Synonyms | Direct Fast Yellow 5GL, Direct Fast Brilliant Yellow 5G, Direct Brilliant Yellow L-4G, Chlorantine Fast Yellow 7GLL |[1][2][8] |
The chemical structure is fundamentally composed of two main parts joined by the chromophoric azo bond (-N=N-). The sulfonic acid groups (-SO₃H) are present as sodium salts, enhancing the molecule's affinity for hydrophilic fibers.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of C.I. Direct Yellow 27 dictate its application performance and its environmental interactions. It appears as a yellow to yellow-orange powder.[1][8]
Table 2: Solubility and Physical Properties
| Property | Description | Reference |
|---|---|---|
| Appearance | Yellow, uniform powder with a colourful green-light yellow shade. | [1][5] |
| Solubility in Water | Soluble, forming a lemon-yellow solution. Solubility at 90°C is 50 g/L. | [1][3][5] |
| Organic Solubility | Soluble in cellosolve and ethanol; slightly soluble in benzene and carbon tetrachloride; insoluble in most other organic solvents. | [1][3] |
| Behavior in Acid | Turns golden yellow in concentrated sulfuric acid. A golden yellow precipitate forms upon adding concentrated HCl to the aqueous solution. | [1][3] |
| Behavior in Base | A golden-orange precipitate forms upon adding concentrated NaOH to the aqueous solution. |[1][3] |
The dye's color is a result of its ability to absorb light in the visible spectrum. Its spectroscopic properties are key to its identification and quantification.
Table 3: Spectroscopic Data
| Parameter | Value | Reference |
|---|---|---|
| λmax (in water) | 393 nm | [6][8] |
| Other Absorbance Peaks | 227 nm, 275 nm, and 443 nm have also been reported, corresponding to various electronic transitions. | [9][10] |
| Molar Extinction Coefficient (ε) | 53,000-57,000 L·mol⁻¹·cm⁻¹ at 224-230 nm (in water at 0.02 g/L). |[8] |
Synthesis and Manufacturing Workflow
The synthesis of C.I. Direct Yellow 27 is a classic example of diazo coupling, a fundamental reaction in the manufacture of azo dyes. The process involves two primary steps: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.
-
Diazotization : The process begins with 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid. This complex amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a mineral acid like HCl) at low temperatures (0-5°C) to convert the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Coupling : The resulting diazonium salt is then reacted with the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide.[3][11] This reaction occurs at a controlled pH to facilitate the electrophilic attack of the diazonium ion on the electron-rich coupling component, forming the stable azo bridge that links the two molecular halves.
Applications and Fastness Properties
C.I. Direct Yellow 27 was developed for dyeing various natural and synthetic fibers. Its good leveling and transferability made it suitable for achieving bright yellow shades on cotton and viscose fibers.[1]
Primary Applications Include:
-
Textile Dyeing : Used for cotton, flax, viscose rayon, acetate, jute, silk, wool, and nylon.[1][2][4]
-
Paper and Leather Coloration : Applied to color pulp and leather goods.[2][3]
-
Ink Formulation : Utilized as a colorant in inks.[1]
-
Blended Dyes : It has been mixed with other dyes, such as Direct Fast Blue GL, to create green commercial dyes.[1]
The performance of a dye is often measured by its fastness properties, which indicate its resistance to various environmental factors.
Table 4: Fastness Ratings for C.I. Direct Yellow 27
| Fastness Test | Rating (1-5 scale, 5 is best) | Reference |
|---|---|---|
| Light Fastness | 5 | [1][5] |
| Washing (Soaping) | 1-2 | [1][5] |
| Perspiration | 3 | [1][5] |
| Rubbing | 2-3 |[1] |
The dye exhibits good lightfastness but poor washing fastness, which is a common trade-off for some direct dyes.
Analytical Characterization Protocol
A general protocol for the spectroscopic analysis of C.I. Direct Yellow 27 is outlined below. This procedure is fundamental for quality control, concentration determination, and research purposes.
Objective: To determine the maximum absorbance wavelength (λmax) and quantify the concentration of C.I. Direct Yellow 27 in an aqueous solution.
Materials and Equipment:
-
C.I. Direct Yellow 27 powder
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Analytical balance
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
Methodology:
-
Preparation of Stock Solution (e.g., 100 mg/L): a. Accurately weigh 10.0 mg of C.I. Direct Yellow 27 powder using an analytical balance. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Add approximately 50 mL of distilled water and sonicate or stir until the dye is fully dissolved. d. Dilute to the mark with distilled water, cap, and invert several times to ensure homogeneity.
-
Preparation of Working Standards: a. Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 1, 2, 5, 10, 15 mg/L) in separate volumetric flasks.
-
Spectrophotometric Analysis: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the instrument to scan a wavelength range from 200 nm to 700 nm. c. Use distilled water as a blank to zero the instrument. d. Measure the absorbance spectrum of a mid-range working standard (e.g., 10 mg/L) to identify the λmax. The primary peak should be observed around 393 nm.[6]
-
Calibration Curve Construction: a. Set the spectrophotometer to the determined λmax. b. Measure the absorbance of each prepared working standard. c. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert Law.
-
Analysis of Unknown Sample: a. Measure the absorbance of the unknown sample at the same λmax. b. Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line derived from the linear regression of the curve.
Safety, Toxicology, and Regulatory Status
The most critical aspect of C.I. Direct Yellow 27 from a modern perspective is its toxicological profile. The dye is classified as a hazardous substance.[12]
Key Safety Concerns:
-
Carcinogenicity : C.I. Direct Yellow 27 is a banned dye because it contains, or can metabolically release through the reductive cleavage of the azo bond, the carcinogenic aromatic amine o-anisidine (2-methoxyaniline).[1] Aromatic amines are a well-documented class of carcinogens.
-
Eye Irritation : While not considered a primary irritant, direct contact may cause transient discomfort, tearing, and redness.[12]
-
Inhalation : As with any fine powder, inhalation of dust should be avoided to prevent respiratory tract irritation.[13] Good hygiene and ventilation are essential during handling.[13]
-
Environmental Hazard : It is assigned a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water. Due to its solubility and persistence, it can cause significant discoloration and pollution of aquatic ecosystems.[13]
Due to the risk of releasing a carcinogenic amine, the use of C.I. Direct Yellow 27 in consumer goods, particularly textiles and leather that come into contact with the skin, is prohibited by regulations such as the European Union's REACH Regulation (Annex XVII).
Conclusion
C.I. Direct Yellow 27 is a chemically significant dye that demonstrates the principles of azo colorant synthesis and direct dyeing technology. Its bright shade and good lightfastness made it a useful product for specific applications. However, the severe toxicological risk associated with its potential to release a carcinogenic aromatic amine has rendered it obsolete and led to its prohibition for most uses. This guide highlights the dual nature of chemical innovation, where utility must be rigorously evaluated against potential harm to human health and the environment.
References
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- World dye variety. (2012, June 28). Direct Yellow 27.
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- Santa Cruz Biotechnology. (n.d.). Direct yellow 27.
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- Solvent Dyes. (n.d.). Direct Yellow 27.
- MedchemExpress.com. (n.d.). C.I. Direct yellow 27.
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- China inter dye. (n.d.). DIRECT YELLOW 27|CAS No: 10190-68-8.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Direct yellow 27.
- Tianjin Hitechs Co., Ltd. (n.d.). Direct Yellow 27.
- Dyes Pigments. (n.d.). Material Safety Data Sheet.
- PubChem. (n.d.). 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt.
- Bisht, B., Pant, S., & Giri, M. (2021). Static and dynamic fluorescence spectroscopic analyses of direct yellow 27 - an azo dye. ResearchGate.
- ChemicalBook. (n.d.). DIRECT YELLOW 27 Chemical Properties, Usage, Production.
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